molecular formula C10H6N2O2 B1625774 1,8-Naphthyridine-2,7-dicarbaldehyde CAS No. 65896-28-8

1,8-Naphthyridine-2,7-dicarbaldehyde

Cat. No. B1625774
CAS RN: 65896-28-8
M. Wt: 186.17 g/mol
InChI Key: URFPVPJJAPHVQC-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2,7-dicarbaldehyde, also known by its chemical formula C₁₀H₆N₂O₂, is a heterocyclic compound. It belongs to the class of naphthyridines, which exhibit diverse biological activities and photochemical properties. Notably, gemifloxacin, a drug used for treating bacterial infections, contains a 1,8-naphthyridine core. Additionally, these compounds serve as ligands, components in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems .


Synthesis Analysis

  • Multicomponent Reactions (MCR) : Ghorbani-Vaghei et al. achieved trisubstituted 2-amino-1,8-naphthyridines via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate using N, N, N’, N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N, N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) as catalysts .
  • Friedländer Approach with Green Strategy : A water-soluble Ir catalyst efficiently catalyzes the synthesis of 1,8-naphthyridines in water under air atmosphere, involving the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to 1,8-naphthyridine .

Molecular Structure Analysis

The molecular formula of 1,8-Naphthyridine-2,7-dicarbaldehyde is C₁₀H₆N₂O₂. It has a melting point of 225–227°C and exists as a powder. The IUPAC name for this compound is 1,8-naphthyridine-2,7-dicarbaldehyde. Its InChI code is 1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H. The compound is 95% pure and is stored at room temperature .


Chemical Reactions Analysis

1,8-Naphthyridine-2,7-dicarbaldehyde can be synthesized from 2-amino-7-methylnaphthyridine through oxidation of the 7-methyl group followed by deprotection of the N-acetyl group. The reaction yields 2-amino-1,8-naphthyridine-7-carboxaldehyde in 85% yield .


Physical And Chemical Properties Analysis

  • Safety Information : It is classified as a warning substance (GHS07) with hazard statements related to ingestion, skin and eye irritation, and respiratory effects. Precautionary measures include avoiding contact with eyes and skin, and handling with care .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis and Applications in Derivative Formation : 1,8-Naphthyridine-2,7-dicarbaldehyde has been used to synthesize novel 2,7-dimethylimine derivatives, which show promise in various applications. This compound was prepared via SeO2 oxidation and used to form diimines with various primary amines. These diimines have potential in complexation studies with transition metals, such as copper(I) and copper(II) (Choua C Vu et al., 2002).

Antitumor Activity

  • Evaluation in Antitumor Activities : A range of 1,8-naphthyridine derivatives were synthesized and evaluated for antiproliferative properties against cancer cells. Some of these derivatives displayed significant activities, highlighting the potential of 1,8-Naphthyridine-2,7-dicarbaldehyde in cancer research (L. Fu et al., 2015).

Novel Synthesis Methods

  • Innovative Synthesis Approaches : Practical synthesis methods for 1,8-Naphthyridine-2,7-dialdehydes have been developed. These methods include reactions with pyrrole to form polymers or macrocycles, indicating versatile applications in material science (I. I. Levina et al., 2019).

Optical and Structural Properties

  • Optical Properties and Structural Analysis : Synthesis of 1,8-naphthyridine derivatives with aldehydes has led to compounds with red-fluorescence emissions and two-photon absorption, suggesting applications in optics and material sciences (Li Li et al., 2012).

Coordination Chemistry

  • Coordination Chemistry and Complex Formation : The reaction of 1,8-naphthyridine-2,7-dicarbaldehyde with various amines has led to the synthesis of novel hexacobalt string complexes, demonstrating its utility in coordination chemistry (Chih-Hsien Chien et al., 2006).

Extraction Properties

  • Extraction of Uranium : Phosphoryl-substituted 1,8-naphthyridines have been found effective in extracting uranium(VI) from aqueous solutions, indicating potential applications in environmental science and resource extraction (Georgy V. Bodrin et al., 2016).

Multiple Biological Activities

  • Biological Activities : The 1,8-naphthyridine derivatives show a broad spectrum of biological activities including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. They have potential applications in therapeutic and medicinal research, particularly in neurological disorders and as anti-osteoporotic agents (Alka Madaan et al., 2015).

Insecticidal Activities

  • Insecticidal Applications : Novel 1,8-naphthyridine derivatives have shown excellent insecticidal activity against cowpea aphids, suggesting its use in agricultural pest control (Qing Hou et al., 2017).

Safety And Hazards

1,8-Naphthyridine-2,7-dicarbaldehyde poses hazards related to ingestion, skin, and eye contact. Proper safety precautions should be followed when handling this compound .

properties

IUPAC Name

1,8-naphthyridine-2,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFPVPJJAPHVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497015
Record name 1,8-Naphthyridine-2,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Naphthyridine-2,7-dicarbaldehyde

CAS RN

65896-28-8
Record name 1,8-Naphthyridine-2,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C He, S Yu, S Ma, Z Liu, L Yao, F Cheng, P Liu - Molecules, 2019 - mdpi.com
A novel ruthenium(II) polypyridyl complex bearing 1,8-naphthyridine was successfully designed and synthesized. This complex was fully characterized by EI-HRMS, NMR, and …
Number of citations: 4 www.mdpi.com
SD Montag - 2018 - search.proquest.com
Discovering new types of catalysts is of vital importance as we seek more efficient methodologies to further advance organic synthetic techniques and energy conservation processes. …
Number of citations: 2 search.proquest.com

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